4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine
Description
4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine is a pyrimidine derivative featuring three distinct substituents: a 4-bromophenyl group at position 4, a phenyl group at position 2, and a diazenyl group linked to a 4-(trifluoromethyl)phenyl moiety at position 4. The bromine atom and trifluoromethyl group are electron-withdrawing, likely affecting reactivity, solubility, and binding affinities.
Properties
IUPAC Name |
[4-(4-bromophenyl)-2-phenylpyrimidin-5-yl]-[4-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrF3N4/c24-18-10-6-15(7-11-18)21-20(14-28-22(29-21)16-4-2-1-3-5-16)31-30-19-12-8-17(9-13-19)23(25,26)27/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGWWACSXDIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Target Compound vs. 4-Phenyl-2-(4-pyridinyl)-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine
- Core Structure : Both share a pyrimidine backbone.
- Substituents: Position 5: The target compound has a 4-(trifluoromethyl)phenyl-diazenyl group, whereas the analog features a 3-(trifluoromethyl)phenyl-diazenyl group. The para vs. meta positioning of the trifluoromethyl group alters steric and electronic effects.
- Implications : The pyridinyl group in the analog could improve solubility in polar solvents, while the meta-trifluoromethyl substituent may reduce steric hindrance compared to the para isomer in the target compound.
Diazenyl Group Variations
Target Compound vs. Pyrazolo[1,5-a]pyrimidine Derivatives
- Core Structure : The target compound is a pyrimidine, while the analog (3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) has a fused pyrazolo-pyrimidine core.
- Substituents :
- Both compounds feature halogenated aryl groups (bromo/trifluoromethyl vs. dichloro/fluoro/trifluoromethyl).
- The analog lacks a diazenyl group but includes a 7-trifluoromethyl substituent.
Halogen and Functional Group Effects
Target Compound vs. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Core Structure : Both are pyrimidine derivatives.
- Substituents: The target compound has 4-bromophenyl and diazenyl-trifluoromethylphenyl groups, while the analog substitutes 2-fluorophenyl and 4-methoxyphenylaminomethyl groups. The analog includes a methyl group at position 6 and a methoxy group, which are electron-donating.
- Implications : The methoxy group in the analog improves hydrogen-bonding capacity (e.g., C–H⋯O interactions), as observed in its crystal structure, whereas the target compound’s bromo and trifluoromethyl groups prioritize lipophilicity and metabolic stability .
Heterocyclic Core Modifications
Target Compound vs. Triazole and Oxazole Derivatives
- Core Structure :
- Triazole Derivative : 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide features a triazole ring with a sulfanyl-acetamide chain .
- Oxazole Derivative : 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has an oxazole core .
- Substituents : Both retain bromophenyl or trifluoromethylphenyl groups but lack the diazenyl functionality.
Data Tables
Table 1. Substituent Comparison Across Pyrimidine Derivatives
Table 2. Physicochemical and Structural Properties
Biological Activity
The compound 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine (CAS No. 338962-09-7) is a member of the pyrimidine class of compounds, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H14BrF3N4
- Molecular Weight : 483.28 g/mol
- Key Functional Groups :
- Bromophenyl group
- Trifluoromethyl group
- Diazenyl linkage
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer research. The following sections detail its anticancer efficacy, mechanisms, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Presence of Bromine | Enhances lipophilicity and cell membrane penetration |
| Trifluoromethyl Group | Increases metabolic stability |
| Diazenyl Linkage | Critical for anticancer activity |
Case Studies
Several research articles have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Similar Pyrimidine Derivatives :
- Combination Therapies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis involves coupling diazenyl groups to pyrimidine cores, which requires precise control of temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Optimize stoichiometry to avoid side reactions, particularly with bromophenyl groups that may undergo unintended substitution .
- Data Contradictions : Some studies report higher yields using microwave-assisted synthesis (85–90%) versus traditional reflux (60–70%), but reproducibility depends on solvent purity and catalyst loading .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and dihedral angles, particularly for the diazenyl (-N=N-) linkage and trifluoromethylphenyl orientation. Complement with NMR (¹H/¹³C/¹⁹F) to verify substituent positions and NOESY for spatial proximity analysis .
- Example Data : In analogous pyrimidines, SC-XRD revealed dihedral angles of 12–86° between aryl groups and the pyrimidine ring, influencing π-π stacking .
Q. What spectroscopic techniques are critical for characterizing its electronic properties?
- Methodology : UV-Vis spectroscopy to assess π→π* transitions (λmax ~250–300 nm) and fluorescence quenching due to the electron-withdrawing trifluoromethyl group. FT-IR confirms diazenyl stretching vibrations (N=N ~1450–1600 cm⁻¹) .
Advanced Research Questions
Q. How does the diazenyl group influence intermolecular interactions and crystallographic packing?
- Methodology : Analyze hydrogen bonding (e.g., C–H⋯O/N) and π-π interactions via SC-XRD. For example, weak C–H⋯π interactions stabilize crystal structures in related pyrimidines, with intermolecular distances of 3.4–3.8 Å .
- Contradictions : Some studies report diazenyl groups participating in H-bonding, while others note steric hindrance from trifluoromethyl groups disrupting packing .
Q. Can computational models predict the compound’s photophysical behavior for sensor applications?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps). For fluorinated pyrimidines, gaps of 3.5–4.0 eV correlate with experimental UV-Vis data. Time-dependent DFT (TD-DFT) simulates excited-state dynamics .
- Case Study : Maleimide derivatives with similar electron-deficient groups showed fluorescence quantum yields (ΦF) of 0.2–0.4, tunable via substituent electronegativity .
Q. What mechanistic pathways explain its reactivity under nucleophilic or electrophilic conditions?
- Methodology : Monitor reactions via LC-MS and kinetic studies. The bromophenyl group undergoes Suzuki-Miyaura cross-coupling (k ≈ 10⁻³ s⁻¹), while the diazenyl group is susceptible to reduction (e.g., Zn/HCl → hydrazine derivatives) .
- Contradictions : Competing pathways (e.g., aryl vs. diazenyl reactivity) require controlled reagent addition to avoid byproducts .
Q. How does the trifluoromethyl group modulate biological activity in vitro?
- Methodology : Screen against enzyme targets (e.g., kinases) via fluorescence polarization assays. Fluorinated pyrimidines often exhibit enhanced membrane permeability and target affinity (IC50 ~1–10 µM) compared to non-fluorinated analogs .
- Data Gap : Limited studies on this specific compound’s bioactivity necessitate comparative studies with structural analogs .
Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
